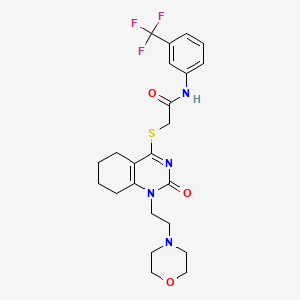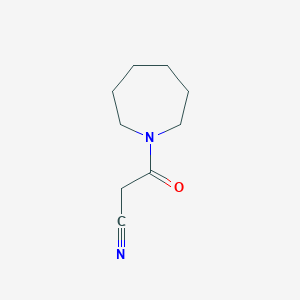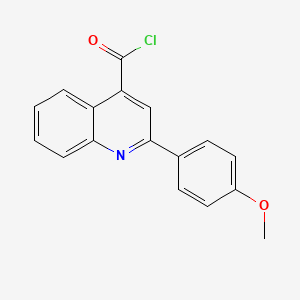
2-(4-methoxyphenyl)quinoline-4-carbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)quinoline-4-carbonyl Chloride is a chemical compound with the molecular formula C17H12ClNO2 . It has a molecular weight of 297.7 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C17H12ClNO2/c1-21-12-8-6-11(7-9-12)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3 . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound’s rotatable bond count is 3 . Its topological polar surface area is 39.2 Ų .Applications De Recherche Scientifique
Chemical Structure and Synthesis
Studies on compounds closely related to 2-(4-methoxyphenyl)quinoline-4-carbonyl chloride reveal insights into their chemical structures and synthetic routes. For example, the synthesis and crystal structure of compounds with similar quinoline frameworks have been detailed, highlighting the dihedral angles and hydrogen bonding within their crystal structures, which could be fundamental in understanding their reactivity and applications in further chemical synthesis (Wan-Sin Loh et al., 2010); (V. Baumer et al., 2004).
Corrosion Inhibition
Research on quinoline derivatives, including those structurally related to this compound, has shown promising applications as corrosion inhibitors. These compounds have been evaluated for their effectiveness in protecting metals in acidic media, with some derivatives demonstrating high inhibition efficiencies. Such studies are crucial for developing new corrosion-resistant materials and coatings, potentially benefiting various industries including construction and automotive manufacturing (Priyanka Singh et al., 2016); (Şaban Erdoğan et al., 2017).
Optical and Morphological Properties
Investigations into the optical and morphological properties of quinoline derivatives reveal their potential in material science applications. For instance, studies on thin films made from quinoline derivatives explore their polycrystalline nature, optical absorption, and reflectance, which could be leveraged in the development of optical devices, sensors, and photovoltaic cells (H. Zeyada et al., 2016).
Antibacterial Activity
Some quinoline derivatives have been explored for their antibacterial properties. The synthesis of novel quinoline sulfonamides and their evaluation against bacterial strains highlight the potential of these compounds in medicinal chemistry and the development of new antibacterial agents. This line of research is crucial in the fight against antibiotic-resistant bacteria and the search for novel antibiotics (S. Alavi et al., 2017).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)quinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-21-12-8-6-11(7-9-12)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGRAYGPBGPWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2894537.png)
![1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide](/img/structure/B2894539.png)
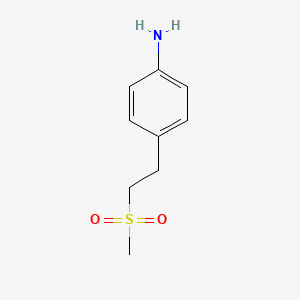
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2894545.png)
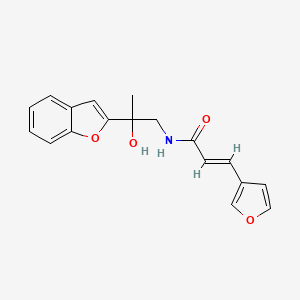

![3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2894552.png)
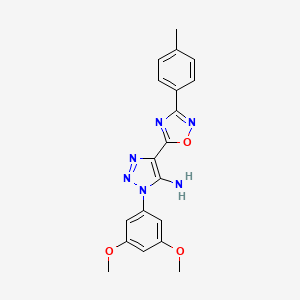
![N-(2-oxo-2-phenylethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2894555.png)


![2-Chloro-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]acetamide](/img/structure/B2894558.png)
